molecular formula C25H27F3N2O4S B1241801 2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one

2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one

Cat. No.: B1241801
M. Wt: 508.6 g/mol
InChI Key: MIDUFIRTIFUTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one is a complex organic compound that features a morpholine ring, a quinoline moiety, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one typically involves multiple steps, including the formation of the morpholine ring, the quinoline moiety, and the pyranone structure. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Synthesis of the Quinoline Moiety: This often involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Construction of the Pyranone Structure: This can be synthesized via the reaction of a suitable diketone with an aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the quinoline moiety.

    Reduction: Reduction reactions can occur at various functional groups, including the ketone in the pyranone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the quinoline and morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C25H27F3N2O4S

Molecular Weight

508.6 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one

InChI

InChI=1S/C25H27F3N2O4S/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30/h4-7,14-15,17H,1-3,8-13,16H2

InChI Key

MIDUFIRTIFUTQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Synonyms

EHT 1864
EHT-1864
EHT1864

Origin of Product

United States

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